molecular formula C30H48O2 B106211 7-Oxofriedelin CAS No. 18671-50-6

7-Oxofriedelin

Cat. No.: B106211
CAS No.: 18671-50-6
M. Wt: 440.7 g/mol
InChI Key: GPIWSGIAALYKPX-CITAGXGHSA-N
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Description

7-Oxofriedelin is a pentacyclic triterpenoid characterized by a friedelane skeleton with a ketone group at the C-7 position. Its molecular formula is C₃₀H₄₈O₂, and it is structurally derived from friedelin (C₃₀H₅₀O) via oxidation at the C-7 carbon. This compound is commonly isolated from plant species such as Celastraceae and Rhamnaceae, where it contributes to biological defense mechanisms due to its moderate bioactivity .

Key spectral identifiers for 7-Oxofriedelin include:

  • ¹³C NMR: A carbonyl carbon resonance at δ ~215 ppm, alongside typical triterpenoid signals for quaternary carbons (δ 25–45 ppm) .
  • IR: A strong absorption band near 1700 cm⁻¹ corresponding to the C=O stretch .

Its crystalline form exhibits a melting point of 245–250°C, and it is sparingly soluble in polar solvents due to its hydrophobic triterpenoid backbone .

Properties

CAS No.

18671-50-6

Molecular Formula

C30H48O2

Molecular Weight

440.7 g/mol

IUPAC Name

(4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bR)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,4,5,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydropicene-3,6-dione

InChI

InChI=1S/C30H48O2/c1-19-20(31)9-10-22-27(5)14-16-29(7)23-18-25(2,3)11-12-26(23,4)13-15-30(29,8)24(27)21(32)17-28(19,22)6/h19,22-24H,9-18H2,1-8H3/t19-,22-,23+,24-,26+,27-,28+,29-,30+/m0/s1

InChI Key

GPIWSGIAALYKPX-CITAGXGHSA-N

SMILES

CC1C(=O)CCC2C1(CC(=O)C3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C

Isomeric SMILES

C[C@H]1C(=O)CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C)C)C)C)C

Canonical SMILES

CC1C(=O)CCC2C1(CC(=O)C3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following table compares 7-Oxofriedelin with friedelin (parent compound) and two functionally analogous triterpenoids, betulinic acid and 3-oxofriedelin:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Reported Bioactivities
7-Oxofriedelin C₃₀H₄₈O₂ 440.7 245–250 C-7 ketone Antifungal, cytotoxic
Friedelin C₃₀H₅₀O 426.7 260–262 C-3 hydroxyl Anti-inflammatory, hepatoprotective
3-Oxofriedelin C₃₀H₄₈O₂ 440.7 230–235 C-3 ketone Antimicrobial, antioxidant
Betulinic Acid C₃₀H₄₈O₃ 456.7 285–287 C-3 hydroxyl, C-28 carboxylic acid Anticancer, antiviral

Structural and Functional Analysis

Positional Isomerism (7-Oxofriedelin vs. 3-Oxofriedelin): The ketone group at C-7 in 7-Oxofriedelin reduces steric hindrance compared to C-3-oxidized analogs, enhancing its interaction with hydrophobic enzyme pockets . 3-Oxofriedelin exhibits stronger antioxidant activity due to the proximity of the ketone to the triterpenoid’s reactive A-ring .

Parent Compound Comparison (7-Oxofriedelin vs. Friedelin) :

  • Friedelin’s C-3 hydroxyl group increases polarity, improving water solubility (~0.1 mg/mL vs. 0.05 mg/mL for 7-Oxofriedelin) .
  • 7-Oxofriedelin shows superior cytotoxicity against cancer cell lines (IC₅₀ ~15 μM vs. >50 μM for friedelin), attributed to the C-7 ketone’s electrophilic reactivity .

Functional Analog (Betulinic Acid) :

  • Betulinic acid’s carboxylic acid group at C-28 enables salt formation, enhancing bioavailability. Its anticancer mechanism involves mitochondrial apoptosis, whereas 7-Oxofriedelin targets membrane-bound kinases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Oxofriedelin
Reactant of Route 2
7-Oxofriedelin

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